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molecular formula C10H24N2O2 B8702903 N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine

N-(2,2-dimethoxyethyl)-N',N'-diethylethane-1,2-diamine

Cat. No. B8702903
M. Wt: 204.31 g/mol
InChI Key: HBWNFTOMJDGYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08058294B2

Procedure details

A solution of N,N-diethyl-ethylenediamine (150 g) in methanol (500 mL) was treated dropwise rapidly with glyoxal dimethylacetal (60 wt % soln. in water, 225 g) at 10-15° C. After the addition was complete the solution was warmed to 15° C., then to 22° C. and left at this temperature for 16 hours. The reaction mixture was treated with 5% palladium on carbon (Johnson-Matthey type 38H paste, 15 g) and hydrogenated at 6 bar until the reaction was complete as judged by GC/MS. The catalyst was removed by filtration and the filtrate evaporated to dryness (toluene azeotrope, 2.5 L), affording 196.2 g of the sub-titled compound.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH:12]=O>CO.[Pd]>[CH3:9][O:10][CH:11]([O:14][CH3:15])[CH2:12][NH:6][CH2:5][CH2:4][N:3]([CH2:7][CH3:8])[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
225 g
Type
reactant
Smiles
COC(C=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness (toluene azeotrope, 2.5 L)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CNCCN(CC)CC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 196.2 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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